5-((3-Chlorophenyl)thio)-2-nitroaniline
Description
Properties
Molecular Formula |
C12H9ClN2O2S |
|---|---|
Molecular Weight |
280.73 g/mol |
IUPAC Name |
5-(3-chlorophenyl)sulfanyl-2-nitroaniline |
InChI |
InChI=1S/C12H9ClN2O2S/c13-8-2-1-3-9(6-8)18-10-4-5-12(15(16)17)11(14)7-10/h1-7H,14H2 |
InChI Key |
RHASIOSLMGTZAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SC2=CC(=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Piperazinyl Derivatives: Compounds like 5-(4-methylpiperazin-1-yl)-2-nitroaniline exhibit basicity due to the piperazine nitrogen, which may improve water solubility and bioavailability . Thiophene Derivatives: The methylthiophene-carbonitrile group in 2-(2-nitroaniline)-5-methyl-thiophene-3-carbonitrile enables π-π stacking interactions, making it suitable for electrochemical sensing applications .
Synthesis Pathways: Nucleophilic Substitution: Most analogs are synthesized via substitution reactions at the 5-position of 2-nitroaniline. For example, 5-(3-hydroxyphenoxy)-2-nitroaniline is prepared by reacting 5-chloro-2-nitroaniline with resorcinol under basic conditions . Cyclization and Reduction: Derivatives like 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols involve multistep reactions, including cyclization of reduced 2-nitroaniline intermediates .
Biological and Functional Activities: Anticancer Potential: Piperazinyl-substituted derivatives (e.g., 5-[4-(2-(N,N-dimethylaminoethyl))-1-piperazinyl]-2-nitroaniline) show promise as anticancer agents, likely due to their ability to intercalate DNA or inhibit enzymes like SIRT6 . Sensing Applications: The thiophene-carbonitrile analog demonstrates high sensitivity (LOD = 6.3 nM) for 2-nitroaniline detection, attributed to its conductive Ce-doped SnO₂/Nafion composite .
Physicochemical Properties: Melting Points: Piperazinyl derivatives generally exhibit higher melting points (>150°C) compared to thioether or phenoxy analogs, likely due to stronger intermolecular hydrogen bonding . Ionization Efficiency: Substituents influence ionization behavior; for example, 2-nitroaniline derivatives exhibit pH-dependent ionization in electrospray mass spectrometry due to inductive and steric effects .
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